molecular formula C18H22N2O B3835356 Piperazine, 1-(2-methoxyphenyl)-4-(phenylmethyl)-

Piperazine, 1-(2-methoxyphenyl)-4-(phenylmethyl)-

Cat. No.: B3835356
M. Wt: 282.4 g/mol
InChI Key: CHRKMONOOHNWHG-UHFFFAOYSA-N
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Description

Significance of the Piperazine (B1678402) Scaffold in Pharmaceutical Sciences

The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at opposite positions, is a cornerstone in the architecture of modern pharmaceuticals. nih.govnih.govtandfonline.com Its prevalence is not coincidental but is rooted in a combination of favorable physicochemical and biological properties. The piperazine scaffold is considered a "privileged" structure in drug design because its derivatives have demonstrated a wide spectrum of biological activities. nih.gov These activities include, but are not limited to, anticancer, antimicrobial, antidepressant, and antiviral effects. nih.govresearchgate.net

The structural flexibility of the piperazine ring allows it to adopt different conformations, such as the chair and boat forms, enabling it to bind effectively to a variety of biological targets. tandfonline.comwm.edu Furthermore, the two nitrogen atoms provide sites for chemical modification, allowing medicinal chemists to fine-tune the molecule's properties. tandfonline.comtandfonline.com These modifications can influence solubility, basicity, and the ability to form hydrogen bonds, all of which are critical for a drug's pharmacokinetic and pharmacodynamic profile. nih.govtandfonline.com The presence of the piperazine core in numerous marketed drugs underscores its importance and continued relevance in the quest for new therapeutic agents. researchgate.net

Overview of Heterocyclic Compounds in Drug Discovery

Heterocyclic compounds are cyclic organic molecules in which one or more of the ring atoms are elements other than carbon, known as heteroatoms. rroij.commdpi.com Nitrogen, oxygen, and sulfur are the most common heteroatoms found in these structures. ijnrd.org This class of compounds is of immense importance in medicinal chemistry, with statistics indicating that a vast majority of biologically active chemical entities contain at least one heterocyclic ring. ijnrd.orgnih.gov

The significance of heterocycles stems from their structural diversity and their ability to engage in various interactions with biological macromolecules like proteins and nucleic acids. rroij.commdpi.com The presence of heteroatoms imparts unique electronic and steric properties, influencing the molecule's reactivity, solubility, and capacity for hydrogen bonding. rroij.comnih.gov Nitrogen-containing heterocycles, in particular, are widespread in pharmaceuticals due to their ability to form crucial hydrogen bonds and participate in π-π stacking interactions with biological targets. rroij.com This versatility allows for the creation of molecules with tailored potency, selectivity, and improved pharmacokinetic properties, making heterocyclic scaffolds indispensable in the development of new drugs. rroij.commdpi.com

Contextualization of Disubstituted Piperazines

Within the broad family of piperazine derivatives, those with substitutions at both nitrogen atoms (N,N'-disubstituted) represent a particularly significant subclass. The specific nature and arrangement of these substituents are crucial in determining the compound's biological activity.

N,N'-disubstituted piperazines are a versatile class of compounds that have been extensively explored in medicinal chemistry. wm.eduacs.org The ability to introduce two different substituents on the nitrogen atoms allows for the creation of a vast chemical space with diverse pharmacological profiles. nih.gov This disubstitution pattern is a common feature in many drugs and drug candidates. The substituents can be designed to interact with specific pockets of a biological target, thereby enhancing potency and selectivity. acs.org For instance, in the featured compound, Piperazine, 1-(2-methoxyphenyl)-4-(phenylmethyl)- , one nitrogen is substituted with a 2-methoxyphenyl group, while the other bears a phenylmethyl (benzyl) group. This asymmetric substitution allows for precise orientation within a receptor's binding site. Research into various N,N'-disubstituted piperazines has revealed their potential as ligands for a range of receptors, including sigma receptors and serotonin (B10506) receptors. acs.orgcdnsciencepub.com

The systematic naming of chemical compounds, or nomenclature, is essential for unambiguous identification. The name Piperazine, 1-(2-methoxyphenyl)-4-(phenylmethyl)- provides a precise description of the molecule's structure.

Piperazine : This indicates the core six-membered ring with two nitrogen atoms.

1-(2-methoxyphenyl)- : This specifies that a methoxyphenyl group is attached to one of the nitrogen atoms (designated as position 1). The "2-" indicates that the methoxy (B1213986) group is at the ortho position on the phenyl ring.

4-(phenylmethyl)- : This denotes that a phenylmethyl (more commonly known as a benzyl) group is attached to the other nitrogen atom (position 4).

This systematic naming is crucial for differentiating between isomers, where the same components are connected in a different arrangement. For example, changing the position of the methoxy group to the 3- or 4-position on the phenyl ring would result in a different compound with potentially different biological activities. The structure-activity relationship (SAR) is a key concept in medicinal chemistry, and precise nomenclature is fundamental to studying how subtle changes in a molecule's structure affect its biological function. mdpi.comnih.govresearchgate.net

The table below provides the IUPAC name and common name for the featured compound and its core components.

Compound Name Synonyms
Piperazine, 1-(2-methoxyphenyl)-4-(phenylmethyl)-1-(2-Methoxyphenyl)-4-benzylpiperazine
1-(2-Methoxyphenyl)piperazine (B120316)o-Methoxyphenylpiperazine; 1-(o-Anisyl)piperazine
Phenylmethyl groupBenzyl (B1604629) group

Compound Data Table

The following table summarizes key identifiers and properties for the primary components discussed in this article.

Property1-(2-Methoxyphenyl)piperazine
IUPAC Name 1-(2-methoxyphenyl)piperazine
CAS Number 35386-24-4 nih.govsigmaaldrich.comsigmaaldrich.com
Molecular Formula C11H16N2O nih.govsigmaaldrich.comsigmaaldrich.com
Molecular Weight 192.26 g/mol nih.govsigmaaldrich.comsigmaaldrich.com
Melting Point 35-40 °C sigmaaldrich.comsigmaaldrich.com
Boiling Point 130-133 °C at 0.1 mmHg sigmaaldrich.comsigmaaldrich.com
Density 1.095 g/mL at 25 °C sigmaaldrich.comsigmaaldrich.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-benzyl-4-(2-methoxyphenyl)piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O/c1-21-18-10-6-5-9-17(18)20-13-11-19(12-14-20)15-16-7-3-2-4-8-16/h2-10H,11-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHRKMONOOHNWHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations

Precursor Synthesis and Reactivity

The efficient synthesis of the final compound relies on the successful preparation of its constituent molecular building blocks. The following subsections outline the common and effective methods for synthesizing 1-(2-methoxyphenyl)piperazine (B120316) and benzyl (B1604629) halide precursors.

Synthesis of 1-(2-Methoxyphenyl)piperazine and its Salts

The formation of the 1-(2-methoxyphenyl)piperazine core is a critical step, often accomplished through cyclization reactions that build the piperazine (B1678402) ring onto an aniline (B41778) derivative.

A primary method for synthesizing N-arylpiperazines involves the construction of the piperazine ring from an appropriate aniline. In the case of 1-(2-methoxyphenyl)piperazine, the synthesis is commonly initiated from 2-methoxyaniline. This approach involves reacting the aniline with a reagent capable of forming the six-membered heterocyclic ring. One-pot synthesis methods have also been developed, for instance, generating 1-(4-methoxyphenyl) piperazine in situ from diethanolamine (B148213), which is then arylated.

A general approach involves the reaction of an aniline with bis(2-chloroethyl)amine (B1207034), often in a high-boiling solvent, to directly form the N-arylpiperazine. This reaction is a powerful tool for creating the piperazine scaffold on an aromatic amine.

Bis(2-haloethyl)amine derivatives, particularly bis(2-chloroethyl)amine hydrochloride, are crucial reagents in the synthesis of N-arylpiperazines. This compound serves as the source for the four-carbon, two-nitrogen backbone of the piperazine ring.

In a typical procedure, 2-methoxyaniline is heated with bis(2-chloroethyl)amine hydrochloride. The reaction proceeds via a nucleophilic substitution mechanism where the primary amine of the aniline attacks the electrophilic carbons of the bis(2-chloroethyl)amine, leading to a double cyclization and formation of the piperazine ring. The reaction is often carried out in a high-boiling point solvent, such as diethylene glycol monomethyl ether, at elevated temperatures (e.g., 150 °C) for several hours to ensure the completion of the reaction. The resulting product is typically isolated as its hydrochloride salt.

Table 1: Synthesis of 1-(2-Methoxyphenyl)piperazine via Amine Cyclization

Reactant A Reactant B Solvent Temperature Product Yield

Synthesis of Phenylmethyl (Benzyl) Halide Precursors

Phenylmethyl halides, commonly known as benzyl halides, are the second key precursor required for the final synthesis. These are reactive electrophiles used to introduce the benzyl group onto the piperazine nitrogen. Various methods exist for their preparation.

One common approach involves the reaction of the corresponding benzyl alcohol with a hydrohalic acid or other halogenating agents. For instance, benzyl chlorides can be prepared by treating benzyl alcohol with thionyl chloride or by passing anhydrous hydrogen chloride gas through a solution of the alcohol. The use of an inert, water-insoluble diluent is often preferred to facilitate the reaction and isolation of the product.

Alternative methods include the chlorination of benzylic alcohols using reagents like N-chlorosuccinimide in the presence of a photocatalyst under visible light irradiation. This offers a mild and efficient route, particularly for electron-deficient substrates. Additionally, benzylic C-H bonds can be directly chlorinated. Photochemical methods, such as using LED light for illumination, have been developed for the synthesis of benzyl halides from toluenes, offering an environmentally friendly and cost-effective process.

Table 2: Selected Methods for Benzyl Halide Synthesis

Starting Material Reagent(s) Conditions Product Reference
Benzyl Alcohol Thionyl Chloride Presence of calcium chloride Benzyl Chloride
Benzyl Alcohol Anhydrous HCl Cooled solution in an inert diluent Benzyl Chloride
Toluene Derivative N-Chlorosuccinimide, Acr+-Mes Visible light irradiation Benzyl Chloride Derivative

Core Synthetic Strategies for Piperazine, 1-(2-methoxyphenyl)-4-(phenylmethyl)-

The final step in the synthesis involves the covalent linking of the two precursor molecules, 1-(2-methoxyphenyl)piperazine and a benzyl halide. This is typically achieved through a classic N-alkylation reaction.

N-Alkylation Approaches on Piperazine Nucleus

N-alkylation is a fundamental transformation in organic chemistry used to form carbon-nitrogen bonds. In this synthesis, the secondary amine of the 1-(2-methoxyphenyl)piperazine acts as a nucleophile, attacking the electrophilic benzylic carbon of the benzyl halide in a nucleophilic substitution reaction.

The reaction is typically carried out by stirring 1-(2-methoxyphenyl)piperazine with a substituted or unsubstituted benzyl chloride in the presence of a base. The base, such as potassium carbonate, is essential to neutralize the hydrohalic acid formed during the reaction, thereby driving the equilibrium towards the product. The choice of solvent can vary, with polar aprotic solvents like acetonitrile (B52724) or ketones being common. The reaction may be performed at room temperature or with heating to increase the reaction rate.

To avoid the potential for dialkylation, especially when using piperazine itself, one nitrogen can be protected with a group like tert-butyloxycarbonyl (Boc). However, for the synthesis of the target compound, starting with the mono-substituted 1-(2-methoxyphenyl)piperazine simplifies the process, as the primary site of reaction is the remaining secondary amine on the piperazine ring.

Table 3: General N-Alkylation of Piperazines

Piperazine Derivative Alkylating Agent Base Solvent General Product
1-(2-Methoxyphenyl)piperazine Benzyl chloride Potassium Carbonate Acetonitrile Piperazine, 1-(2-methoxyphenyl)-4-(phenylmethyl)-

Coupling Reactions Involving Aromatic and Aliphatic Moieties

While direct coupling reactions to form the benzyl group are less common than the methods described above, the synthesis of the precursor, 1-(2-methoxyphenyl)piperazine, often relies on coupling reactions. The formation of the C-N bond between the aryl group and the piperazine ring is a key step.

Advanced Synthetic Techniques

Stereoselective Synthesis and Chiral Resolution (if applicable for related compounds)

For the specific compound 1-(2-methoxyphenyl)-4-(phenylmethyl)piperazine, there are no stereocenters, and therefore, stereoselective synthesis or chiral resolution is not applicable. However, for related piperazine derivatives that do contain chiral centers, these techniques are crucial for obtaining enantiomerically pure compounds.

Protecting Group Chemistry in Piperazine Synthesis

In the synthesis of piperazine derivatives with multiple reactive sites, the use of protecting groups is a critical strategy. For the synthesis of 1-(2-methoxyphenyl)-4-(phenylmethyl)piperazine, if either the methoxyphenyl or phenyl rings contained reactive functional groups, protecting group chemistry would be necessary.

For the piperazine core itself, it is common to use a protecting group on one of the nitrogen atoms to ensure mono-functionalization. A common protecting group for this purpose is the tert-butoxycarbonyl (Boc) group. For instance, N-Boc piperazine can be reacted with 2-bromoanisole in a coupling reaction. Subsequent deprotection of the Boc group with an acid, such as trifluoroacetic acid, would yield 1-(2-methoxyphenyl)piperazine. chemicalbook.com This mono-substituted piperazine can then be further functionalized as described in the sections above.

Catalytic Methods in Piperazine Functionalization (e.g., Pd-catalyzed Buchwald–Hartwig coupling)

The palladium-catalyzed Buchwald-Hartwig amination is a powerful and widely used method for the formation of carbon-nitrogen bonds, particularly for the synthesis of N-arylpiperazines. wikipedia.orglibretexts.orgacsgcipr.org This reaction would be instrumental in the synthesis of the precursor, 1-(2-methoxyphenyl)piperazine.

The Buchwald-Hartwig amination involves the cross-coupling of an aryl halide (or triflate) with an amine in the presence of a palladium catalyst and a suitable ligand. libretexts.org For the synthesis of 1-(2-methoxyphenyl)piperazine, piperazine (or a mono-protected version) could be coupled with 2-bromoanisole or 2-chloroanisole. The reaction typically requires a base, such as sodium tert-butoxide, and is carried out in an inert solvent like toluene or dioxane. nih.gov Recent advancements have led to the development of highly efficient catalysts and ligands that allow for these reactions to occur under milder conditions and with a broader substrate scope. nih.govchemrxiv.org

General Reaction Scheme for Precursor Synthesis:

General reaction scheme for the Buchwald-Hartwig amination to form 1-(2-methoxyphenyl)piperazine.

Piperazine reacts with 2-bromoanisole in the presence of a palladium catalyst, a ligand, and a base to form 1-(2-methoxyphenyl)piperazine.

Aryl HalideAmineCatalystLigandBase
2-BromoanisolePiperazinePd₂(dba)₃XantphosNaOtBu
2-ChloroanisoleN-Boc-piperazinePd(OAc)₂RuPhosCs₂CO₃

Derivatization Strategies from Piperazine, 1-(2-methoxyphenyl)-4-(phenylmethyl)-

The derivatization of Piperazine, 1-(2-methoxyphenyl)-4-(phenylmethyl)- is a key strategy for the development of new chemical entities. The inherent reactivity of the piperazine nitrogens, coupled with the potential for modification of the aromatic rings, allows for a wide range of chemical transformations.

The nitrogen atoms of the piperazine ring are primary targets for functionalization due to their nucleophilic nature. The secondary amine (N-H) is particularly reactive and serves as a key handle for introducing a variety of substituents.

N-Alkylation and N-Arylation: The secondary nitrogen can be readily alkylated using alkyl halides or arylated via reactions such as the Buchwald-Hartwig amination. These reactions introduce new carbon-nitrogen bonds, expanding the molecular diversity. For instance, reaction with substituted benzyl halides can introduce electronically diverse benzyl groups.

N-Acylation: Acylation of the secondary amine with acid chlorides or anhydrides yields the corresponding amides. This transformation is useful for introducing carbonyl functionalities and for modulating the electronic properties of the piperazine nitrogen.

Reductive Amination: The secondary amine can participate in reductive amination reactions with aldehydes or ketones in the presence of a reducing agent, such as sodium triacetoxyborohydride. This method provides a straightforward route to N-substituted derivatives with a wide range of functional groups.

Urea and Thiourea Formation: Reaction of the secondary amine with isocyanates or isothiocyanates affords urea and thiourea derivatives, respectively. These functional groups are known to participate in hydrogen bonding and can be crucial for molecular recognition.

Reaction TypeReagentsProduct Functional Group
N-AlkylationAlkyl halide, BaseTertiary Amine
N-ArylationAryl halide, Palladium catalyst, BaseTertiary Amine
N-AcylationAcid chloride/anhydride, BaseAmide
Reductive AminationAldehyde/Ketone, Reducing agentTertiary Amine
Urea FormationIsocyanateUrea
Thiourea FormationIsothiocyanateThiourea

The phenylmethyl (benzyl) group offers another site for chemical modification, primarily through reactions on the aromatic ring or the benzylic position.

Electrophilic Aromatic Substitution: The phenyl ring of the benzyl group can undergo electrophilic substitution reactions such as nitration, halogenation, or Friedel-Crafts acylation. The position of substitution is directed by the activating nature of the alkyl group, favoring ortho and para positions.

Benzylic Functionalization: The benzylic methylene (B1212753) group can be a site for radical halogenation, followed by nucleophilic substitution to introduce a variety of functional groups. Oxidation of the benzylic position can lead to the formation of a benzoyl group.

Reaction TypeReagentsMoiety TargetedResulting Modification
NitrationHNO₃, H₂SO₄Phenyl ringIntroduction of -NO₂ group
HalogenationBr₂, FeBr₃Phenyl ringIntroduction of -Br group
Friedel-Crafts AcylationAcyl chloride, AlCl₃Phenyl ringIntroduction of an acyl group
Benzylic BrominationNBS, LightBenzylic CH₂Formation of a benzylic bromide

The 2-methoxyphenyl group provides opportunities for modification through reactions targeting the aromatic ring or the methoxy (B1213986) group.

Electrophilic Aromatic Substitution: The methoxy group is a strong activating group, directing electrophilic substitution to the ortho and para positions. However, the position para to the methoxy group is already substituted by the piperazine ring, thus directing substitution primarily to the positions ortho to the methoxy group.

Demethylation: The methyl ether can be cleaved to reveal a phenol functionality using reagents such as boron tribromide (BBr₃) or hydrobromic acid (HBr) nih.gov. The resulting phenol can then be further functionalized, for example, through O-alkylation or conversion to esters.

Ortho-Lithiation: The methoxy group can act as a directed metalation group, facilitating lithiation at the ortho position with strong bases like n-butyllithium. The resulting organolithium species can then be quenched with various electrophiles to introduce a wide range of substituents.

Reaction TypeReagentsMoiety TargetedResulting Modification
Electrophilic SubstitutionElectrophile (e.g., Br₂)Aromatic RingIntroduction of a substituent
DemethylationBBr₃ or HBrMethoxy GroupConversion to a hydroxyl group nih.gov
Ortho-lithiationn-BuLi, ElectrophileAromatic RingIntroduction of a substituent at the ortho position

The versatile functional handles on the Piperazine, 1-(2-methoxyphenyl)-4-(phenylmethyl)- scaffold can be utilized to construct additional heterocyclic rings, leading to more complex molecular architectures.

Triazole Formation: The secondary amine of the piperazine can be functionalized with a terminal alkyne. Subsequent reaction with an azide via a copper-catalyzed azide-alkyne cycloaddition (CuAAC) or a ruthenium-catalyzed reaction can lead to the formation of a 1,2,3-triazole ring.

Pyrazole Synthesis: Condensation of a 1,3-dicarbonyl compound with a hydrazine derivative is a common method for pyrazole synthesis. A hydrazine functionality could be introduced onto the piperazine scaffold to facilitate such a cyclization.

Oxadiazole and Thiadiazole Synthesis: Acid hydrazides, which can be prepared from the secondary amine, are key intermediates in the synthesis of 1,3,4-oxadiazoles and 1,3,4-thiadiazoles. Cyclization of the acid hydrazide with reagents like cyanogen bromide or carbon disulfide can yield the respective heterocycles.

HeterocycleKey IntermediateCommon Synthetic Method
1,2,3-TriazoleAlkyne-functionalized piperazineAzide-alkyne cycloaddition
PyrazoleHydrazine-functionalized piperazineCondensation with a 1,3-dicarbonyl compound
1,3,4-OxadiazoleAcid hydrazideCyclization with cyanogen bromide
1,3,4-ThiadiazoleAcid hydrazideCyclization with carbon disulfide

Structure Activity Relationship Sar Studies and Molecular Design Principles

Impact of the 2-Methoxyphenyl Group on Biological Activity

The 1-(2-methoxyphenyl)piperazine (B120316) moiety is a well-established pharmacophore found in numerous centrally acting agents, particularly those targeting serotonergic and dopaminergic receptors. ncats.ionih.gov Its influence on biological activity is a result of the specific substitution pattern on the phenyl ring.

The position of the methoxy (B1213986) (-OCH3) group on the phenyl ring is critical. Research on various arylpiperazine derivatives has consistently shown that substitution at the ortho- (2-position) and meta- (3-position) positions of the aromatic ring enhances affinity for aminergic G-protein-coupled receptors (GPCRs), such as serotonin (B10506) receptors. uninet.edu

Specifically, the addition of a methoxy group at the 2-position of the aryl ring is considered a highly favorable modification for receptor binding. mdpi.com This ortho-positioning enables specific interactions, such as the potential for hydrogen bonding with key amino acid residues like Lys191 within a receptor's binding site, without introducing significant steric hindrance. mdpi.com The presence of an electronegative substructure, like the oxygen atom of the methoxy group, near the ortho position is considered a crucial feature for the affinity of the arylpiperazine family toward the 5-HT1A receptor subtype. uninet.edu

The biological activity of arylpiperazines is governed by a combination of electronic and steric factors. The methoxy group exerts a dual electronic effect: it is electron-donating through resonance and electron-withdrawing through induction. This electronic distribution influences the basicity of the distal nitrogen atom (N4) of the piperazine (B1678402) ring, which is often a key interaction point with biological targets. uninet.edu Studies have shown that introducing strong electron-withdrawing groups, such as a nitro group, at the para-position of the phenyl ring can lead to a decrease or loss of affinity for 5-HT1A and D2A receptors, which can be attributed to both unfavorable electronic changes and steric hindrance. researchgate.net

The spatial arrangement and size of the substituent on the aryl ring also play a significant role. The ortho-methoxy group imparts a specific conformational preference to the molecule, influencing how the arylpiperazine moiety fits into a receptor's binding pocket. Unfavorable steric interactions can prevent optimal binding and reduce biological activity. researchgate.netsemanticscholar.org

Table 1: Influence of Phenyl Ring Substitution on Receptor Affinity
Substituent PositionSubstituent TypeGeneral Effect on Affinity (e.g., 5-HT1A)Potential InteractionReference
Ortho (2-position)Methoxy (-OCH3)Favorable / EnhancesHydrogen bonding, specific steric fit mdpi.com
Ortho/MetaHalogens (F, Cl)Generally FavorableModulates electronic properties uninet.edu
Para (4-position)Electron-withdrawing (e.g., -NO2)Unfavorable / DecreasesUnfavorable electronics, steric hindrance researchgate.net

Influence of the Phenylmethyl Group on Biological Interactions

The substituent at the N4 position of the piperazine ring is critical for modulating the compound's pharmacological properties. In this molecule, the phenylmethyl (benzyl) group serves this role.

Research into related compounds has shown that bulky, lipophilic moieties at the N4 position can be advantageous for certain biological activities. For instance, derivatives containing a benzyl (B1604629) fragment have demonstrated improved activity against M. tuberculosis. mdpi.com Similarly, in a series of phenylpiperazine derivatives evaluated for acaricidal activity, the bulkier benzyl group exhibited good efficacy. nih.gov This suggests that the steric bulk of the phenylmethyl group can contribute positively to binding by occupying a specific hydrophobic pocket in the target protein.

Piperazine Ring Conformation and its Role in SAR

The piperazine ring is not merely a simple linker; it is a "privileged structure" in medicinal chemistry, frequently incorporated into bioactive compounds to serve as a central scaffold. rsc.orgnih.gov Its three-dimensional conformation is essential for correctly positioning the N1-aryl and N4-alkyl substituents for effective interaction with a biological target.

The piperazine ring, a six-membered heterocycle, predominantly adopts a low-energy chair conformation. nih.govacs.org In this conformation, substituents on the nitrogen atoms can occupy either axial (perpendicular to the ring's plane) or equatorial (in the plane of the ring) positions. For 1,4-disubstituted piperazines, the thermodynamically most stable conformation is typically the one where both bulky substituents occupy equatorial positions to minimize steric strain.

However, the conformation is not rigid. The piperazine ring can undergo rapid nitrogen and chair-chair inversions, leading to an exchange between axial and equatorial arrangements. acs.org In some cases, particularly with bulky substituents that create significant steric strain, the ring may adopt a higher-energy twist-boat conformation. rsc.org The specific conformation adopted by the piperazine ring dictates the relative spatial orientation of the 2-methoxyphenyl and phenylmethyl groups, which is a critical determinant of the molecule's ability to bind to its target receptor. The distance and vector between these two pharmacophoric groups, as defined by the piperazine scaffold, are central to the compound's biological activity.

Table 2: Conformational States of the Piperazine Ring
ConformationDescriptionEnergy StateImplication for SARReference
Chair Staggered arrangement, minimal angle and torsional strain.Lowest energy, most stable.Orients bulky N1/N4 substituents equatorially to minimize steric clash, defining the primary spatial relationship between pharmacophores. nih.gov, acs.org
Boat Eclipsed arrangement, significant steric and torsional strain.High energy, unstable.Generally avoided; acts as a transition state.General Chemistry Principle
Twist-Boat A more stable intermediate between chair and boat forms.Higher energy than chair.Can be adopted to alleviate severe steric strain from bulky substituents, altering the orientation of pharmacophores. rsc.org

Conformational Analysis of the Piperazine Ring

The non-aromatic, saturated nature of the piperazine ring dictates that it exists in non-planar conformations, primarily a chair conformation, similar to its carbocyclic analog, cyclohexane. youtube.com This chair form is the most stable arrangement as it minimizes both angular and torsional strain. In this conformation, the substituents at the nitrogen and carbon atoms can occupy either axial (perpendicular to the ring's plane) or equatorial (in the plane of the ring) positions.

The interconversion between two chair conformers, known as ring flipping, is a dynamic process. However, for 1,4-disubstituted piperazines like the title compound, the energetic preference for bulky substituents to occupy the equatorial position can create a significant conformational bias. The 1-(2-methoxyphenyl) and 4-(phenylmethyl) groups are sterically demanding, and thus, the conformation where both groups are in equatorial positions is expected to be the most stable and predominantly populated isomer. Studies on related 2-substituted piperazines have shown a preference for the axial conformation, which can be further stabilized by intramolecular hydrogen bonds in certain cases. nih.gov However, for N,N'-disubstituted piperazines, the steric bulk of the substituents is a primary driving force for the diequatorial arrangement to avoid unfavorable 1,3-diaxial interactions.

Influence of Substituents on Ring Puckering and Orientation

The substituents at the N1 and N4 positions of the piperazine ring profoundly influence its puckering and the spatial orientation of the pharmacophoric groups. In "Piperazine, 1-(2-methoxyphenyl)-4-(phenylmethyl)-", the electronic and steric nature of these substituents are key determinants of its biological activity.

The 1-(2-methoxyphenyl) group: The presence of the methoxy group at the ortho position of the phenyl ring is critical. This substitution pattern is common in many biologically active arylpiperazines. nih.govcapes.gov.br The methoxy group can influence the orientation of the phenyl ring relative to the piperazine core through steric hindrance and potential intramolecular interactions. This fixed orientation is often crucial for precise interaction with receptor binding pockets. Structure-activity relationship studies on related compounds have shown that the nature and position of substituents on this aryl ring can significantly alter receptor affinity and selectivity. nih.govpolyu.edu.hk

Table 1: Influence of N1-Aryl Substituents on Receptor Affinity in Related Piperazine Scaffolds

N1-Aryl SubstituentKey Structural FeatureGeneral Impact on Activity/AffinityReference
2-MethoxyphenylOrtho-methoxy groupOften confers high affinity for serotonin (5-HT) and dopamine (B1211576) (D) receptors. The ortho-positioning is critical for selectivity. nih.govcapes.gov.br
Unsubstituted PhenylLacks ortho-substituentGenerally shows reduced affinity compared to substituted analogs, highlighting the importance of substitution for specific receptor interactions. nih.gov
2-PyrimidinylBioisosteric replacement of phenylMaintains or alters receptor binding profiles, often improving properties like solubility. ctppc.org
2-FluorophenylOrtho-fluoro groupA common substitution that can enhance binding affinity and improve metabolic stability. polyu.edu.hk

Rational Design and Lead Optimization Strategies

The 1-aryl-4-substituted piperazine scaffold is a "privileged structure" in medicinal chemistry, meaning it is capable of binding to a variety of biological targets. nih.gov This makes rational design and lead optimization key strategies for developing potent and selective drug candidates based on this core. nih.govnih.gov

Fragment-Based Drug Discovery (FBDD) Concepts

Fragment-based drug discovery (FBDD) is a powerful strategy for lead identification. It begins by screening small, low-molecular-weight compounds ("fragments") for weak binding to a biological target. astx.com Once a binding fragment is identified, it is elaborated and grown into a more potent lead compound.

In the context of "Piperazine, 1-(2-methoxyphenyl)-4-(phenylmethyl)-", one could envision a fragment-based approach where the individual components are considered fragments:

Fragment 1: Phenylpiperazine or methoxyphenylpiperazine. This fragment could be screened to identify initial, low-affinity interactions with a target. The piperazine core provides vectors for synthetic elaboration. astx.com

Fragment 2: Benzyl group or substituted benzyl groups. These fragments could be explored for binding in adjacent pockets.

Structural information, typically from X-ray crystallography or NMR, is then used to guide the linking or growing of these fragments to generate a high-affinity ligand. For instance, identifying that a methoxyphenylpiperazine fragment binds in one subsite of a receptor would allow chemists to synthetically explore the N4 position to introduce other fragments, like the benzyl group, to pick up additional favorable interactions in a neighboring subsite. astx.com

Bioisosteric Replacements in Related Piperazine Scaffolds

Bioisosterism, the strategy of replacing a functional group with another that has similar physical or chemical properties, is a cornerstone of lead optimization. ctppc.org This approach is used to improve potency, selectivity, and pharmacokinetic properties, or to circumvent intellectual property. nih.govdrughunter.com For the title compound, several bioisosteric replacements could be considered.

Replacements for the 2-Methoxyphenyl Ring: The phenyl ring itself is often a target for bioisosteric replacement to improve properties like metabolic stability and solubility. chem-space.com

Heterocycles: Replacing the phenyl ring with a heteroaromatic ring like pyridine (B92270) or pyrimidine (B1678525) can introduce hydrogen bond acceptors, modulating solubility and binding interactions. ctppc.org

Saturated Scaffolds: To "escape flatland" and increase the three-dimensionality of the molecule, the phenyl ring can be replaced by saturated bicyclic scaffolds such as bicyclo[1.1.1]pentane or 2-oxabicyclo[2.2.2]octane. enamine.netu-tokyo.ac.jp These replacements can improve solubility and metabolic stability while maintaining the correct vector for substituents. chem-space.com

Replacements for the Methoxy Group: The methoxy group is susceptible to O-demethylation, a common metabolic pathway.

Fluorine: Replacing the methoxy group with a fluorine atom is a common strategy. Fluorine is similar in size to a hydrogen atom but can significantly alter electronic properties and block metabolic sites. nih.govcambridgemedchemconsulting.com

Replacements for the Benzyl Group: The benzyl group is also prone to metabolic oxidation at the benzylic position.

Cyclopropylmethyl: Replacing the phenyl ring of the benzyl group with a cyclopropyl (B3062369) ring is one strategy to block metabolism while maintaining a similar conformational preference. nih.gov

Heterocyclic Rings: Introducing heterocyclic rings in place of the phenyl group can also modulate properties and introduce new interaction points.

Table 2: Potential Bioisosteric Replacements for the "Piperazine, 1-(2-methoxyphenyl)-4-(phenylmethyl)-" Scaffold

Original GroupBioisosteric ReplacementRationale for ReplacementReference
Phenyl (in 2-methoxyphenyl)Pyridine, PyrimidineModulate electronics, improve solubility, introduce H-bond acceptors. ctppc.org
Phenyl (in 2-methoxyphenyl)Bicyclo[1.1.1]pentaneIncrease sp³ character, improve metabolic stability and solubility. u-tokyo.ac.jp
MethoxyFluorine (F)Block metabolic O-demethylation, enhance binding affinity. nih.gov
BenzylCyclopropylmethylIncrease metabolic stability by removing the benzylic position. nih.gov
Benzyl(Thiophen-2-yl)methylIntroduce a heteroaromatic ring to alter properties and interactions. ctppc.org

Based on a comprehensive search of available preclinical research, there is currently insufficient data to provide a detailed pharmacological profile for the specific chemical compound, Piperazine, 1-(2-methoxyphenyl)-4-(phenylmethyl)-.

Studies on the pharmacological mechanisms and molecular targets, including specific interactions with neurotransmitter receptors, are not available for this exact molecule. Research in this area has predominantly focused on other derivatives of the 1-(2-methoxyphenyl)piperazine core structure, where the phenylmethyl (benzyl) group at the N4 position is replaced with other substituents. Consequently, the affinity and efficacy data for the serotonin (5-HT) and dopamine (D) receptor subtypes as outlined in the query are not documented for Piperazine, 1-(2-methoxyphenyl)-4-(phenylmethyl)-.

Therefore, it is not possible to generate the requested article with scientifically accurate and specific findings for this particular compound at this time. Further preclinical studies would be required to elucidate its pharmacological properties.

Pharmacological Mechanisms and Molecular Targets Pre Clinical Studies

Ion Channel Modulation

Voltage-gated calcium channels, particularly the T-type channels, are involved in various physiological functions, including neuronal excitability and pain signaling. Several piperazine (B1678402) derivatives have been identified as blockers of T-type calcium channels. For instance, novel diphenylpiperazine derivatives have been synthesized and shown to possess inhibitory activity against T-type calcium channels.

The structure of Piperazine, 1-(2-methoxyphenyl)-4-(phenylmethyl)- contains a 1-aryl-4-alkylpiperazine framework, which is a feature in some calcium channel blockers. While specific studies on its T-type calcium channel blocking activity are not available, the known properties of related piperazine compounds suggest that this could be a potential mechanism of action.

Channel Type Potential Action Basis of Postulation
T-type Calcium ChannelBlockerGeneral activity of piperazine derivatives as calcium channel blockers.

The interaction of small molecules with ion channels can occur through various mechanisms, including direct pore block, allosteric modulation of channel gating, or by altering the biophysical properties of the cell membrane. For piperazine-based compounds, the mechanism of action on ion channels is likely to be direct interaction with the channel protein.

In the context of T-type calcium channels, piperazine derivatives may bind to a specific site on the channel, leading to a conformational change that prevents ion permeation. The specifics of this interaction, including the binding site and the conformational changes induced, would require detailed electrophysiological and structural studies.

Enzyme Inhibition and Modulation

Phenylpiperazine derivatives have been shown to interact with various enzymes, including metabolic enzymes and those involved in signal transduction. A study on the in vivo metabolism of a structurally similar compound, 1-(4-methoxyphenyl)piperazine, revealed that it is primarily metabolized by the cytochrome P450 enzyme CYP2D6 through O-demethylation researchgate.net. This indicates that Piperazine, 1-(2-methoxyphenyl)-4-(phenylmethyl)- could also be a substrate for and potentially an inhibitor of CYP enzymes.

Inhibition of CYP enzymes can lead to significant drug-drug interactions. Research has shown that various benzylpiperazines and phenylpiperazines have an inhibitory effect on several CYP isoenzymes, including CYP2D6, CYP1A2, and CYP3A4. Therefore, it is plausible that Piperazine, 1-(2-methoxyphenyl)-4-(phenylmethyl)- could modulate the activity of these important drug-metabolizing enzymes.

Enzyme Potential Interaction Basis of Postulation
Cytochrome P450 (e.g., CYP2D6)Substrate and/or InhibitorMetabolism and inhibition data for structurally similar phenylpiperazine derivatives.

Fatty Acid Amide Hydrolase (FAAH) Modulation

Fatty acid amide hydrolase (FAAH) is an integral membrane enzyme responsible for the breakdown of endogenous fatty acid amides like anandamide, palmitoylethanolamide, and oleoylethanolamide. nih.gov The inhibition of FAAH leads to an increase in the levels of these endogenous compounds, which has been shown to produce anti-inflammatory, analgesic, antidepressant, and anxiolytic effects. nih.gov

The piperidine (B6355638)/piperazine structural motif is recognized for its effectiveness in creating covalent inhibitors of FAAH. nih.gov Compounds containing this moiety can interact with Ser241 in the enzyme, leading to inhibition. nih.gov For instance, both irreversible inhibitors like PF750 and reversible inhibitors such as JNJ1661010, which are piperidine and piperazine-based aryl ureas respectively, have demonstrated potent FAAH inhibition. nih.gov Computational analyses have revealed that FAAH can induce a distortion of the amide bond in these piperidine/piperazine aryl ureas, facilitating their inhibitory action. nih.gov The modulation of the endocannabinoid system through FAAH inhibition is considered a promising therapeutic strategy for various pathological conditions, including skin cancers, by potentially counteracting processes like the epithelial-to-mesenchymal transition. nih.gov

CompoundType of InhibitorTargetPotency (IC50)
PF750IrreversibleFAAH16.2 nM
JNJ1661010ReversibleFAAH33 ± 2.1 nM

Cyclooxygenase (COX) and Lipoxygenase (LOX) Inhibition (based on related derivatives)

Cyclooxygenase (COX) and lipoxygenase (LOX) are key enzymes in the metabolism of arachidonic acid, leading to the production of prostaglandins and leukotrienes, respectively. nih.gov These molecules are significant mediators of inflammation. nih.govsemanticscholar.org Inhibition of COX is the primary mechanism of action for nonsteroidal anti-inflammatory drugs (NSAIDs). nih.gov However, the inhibition of COX-1 is associated with gastrointestinal side effects, while the inhibition of the inducible isoform, COX-2, is linked to the desired anti-inflammatory effects. nih.gov

Leukotrienes, produced via the 5-lipoxygenase (5-LOX) pathway, also play a crucial role in inflammation. nih.gov For example, leukotriene B4 (LTB4) is a potent chemoattractant for leukocytes and is involved in the inflammatory processes that can lead to gastrointestinal ulcers. nih.gov Therefore, dual inhibition of both COX and 5-LOX pathways is a therapeutic strategy aimed at enhancing anti-inflammatory efficacy while potentially reducing the side effects associated with traditional NSAIDs. nih.gov Preclinical studies on various compounds have explored this dual-inhibitory mechanism. nih.govmedchemexpress.com For example, some compounds have been identified as dual inhibitors of COX-2 and 5-LOX with varying potencies. medchemexpress.com

Compound ClassTarget EnzymesTherapeutic Goal
Dual InhibitorsCOX and 5-LOXEnhanced anti-inflammatory effects with reduced gastrointestinal side effects

Kinase Inhibition (e.g., CDK4/6, p38α MAP kinase, Lck kinase)

Kinases are critical regulators of cell signaling pathways, and their dysregulation is frequently observed in diseases like cancer. mdpi.com Cyclin-dependent kinases 4 and 6 (CDK4/6) are key regulators of the cell cycle, specifically controlling the transition from the G1 (growth) to the S (DNA replication) phase. nih.govmdpi.com The inhibition of CDK4/6 can lead to cell cycle arrest and is a therapeutic strategy in certain cancers. nih.govnih.gov Several small-molecule inhibitors of CDK4/6 have been developed and approved for clinical use in breast cancer. mdpi.comresearchgate.net

The mitogen-activated protein kinase (MAPK) pathways, including the p38 and ERK pathways, are also crucial in regulating cellular processes such as proliferation, differentiation, and apoptosis. mdpi.com The ERK pathway is often activated by growth factors and promotes cell survival, while the p38 pathway is typically activated by stress signals and can lead to growth inhibition or apoptosis. mdpi.com There is significant crosstalk between the MAPK and CDK4/6 pathways. For instance, ERK signaling can increase the expression of cyclin D1, a key partner for CDK4/6, while p38 signaling can suppress it. mdpi.com This interplay suggests that combined inhibition of both pathways could be an effective therapeutic strategy. mdpi.comresearchgate.net

Kinase TargetCellular Process RegulatedTherapeutic Implication
CDK4/6G1 to S phase cell cycle transitionCell cycle arrest in cancer
p38α MAP kinaseStress response, inflammation, apoptosisModulation of inflammatory and cancer pathways
Lck kinaseT-cell signalingImmunomodulation

Other Biological Activities (Mechanism-focused, pre-clinical)

Anthelmintic Actions (via GABAergic pathways, if applicable)

Piperazine and its derivatives have long been used as anthelmintic agents. drugbank.comresearchgate.net The primary mechanism of action for piperazine is through its effect on the parasite's neuromuscular system. msdvetmanual.com It acts as a GABA (gamma-aminobutyric acid) receptor agonist. drugbank.comihmc.us By binding to GABA-gated chloride channels on the muscle membrane of the worm, piperazine causes hyperpolarization of the nerve endings. drugbank.comnih.gov This leads to a flaccid paralysis of the parasite. ihmc.usnih.gov Once paralyzed, the worm is unable to maintain its position in the host's intestinal lumen and is expelled from the body by normal peristalsis. drugbank.com Studies on the nematode Caenorhabditis elegans have further elucidated this mechanism, showing that piperazine acts as a low-efficacy partial agonist at GABA-gated chloride channels. nih.gov

Drug ClassMechanism of ActionEffect on Parasite
PiperazineGABA receptor agonistFlaccid paralysis

Antimicrobial Properties (in vitro)

Piperazine derivatives have been investigated for their antimicrobial properties against a range of bacterial and fungal strains. Various studies have synthesized and screened novel piperazine-containing compounds to evaluate their efficacy. For instance, s-triazine derivatives incorporating a 4-benzyl piperazine moiety have demonstrated activity against both Gram-positive and Gram-negative bacteria. nih.gov Similarly, other research has shown that N-alkyl and N-aryl piperazine derivatives can exhibit potent antibacterial activity, even against resistant microbial strains. nih.gov

Compound ClassTested AgainstObserved Activity
4-benzyl piperazine derivatives of s-triazineGram-positive and Gram-negative bacteriaActive
N-alkyl and N-aryl piperazine derivativesResistant microbial strainsPotent antibacterial activity
1- and 2-[4-{(4-Chloro phenyl)phenyl methyl}- 1-piperazinyl]sulphonyl naphthalenesProteus vulgarisActive

Antioxidant Activity

The piperazine nucleus is a structural component of numerous molecules that exhibit antioxidant properties. researchgate.netasianpubs.org The antioxidant activity of piperazine-containing compounds is often evaluated using in vitro assays such as the DPPH (2,2'-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging methods, as well as the ferric reducing antioxidant power (FRAP) assay. nih.gov

Studies have shown that the antioxidant capacity of these derivatives can be influenced by the presence of specific functional groups. For example, the presence of a hydroxyl group in the structure of some 1-aryl/aralkyl piperazine derivatives has been found to be crucial for their antioxidant properties. nih.gov The evaluation of various piperazine derivatives has demonstrated a range of antioxidant activities, with some compounds showing significant radical scavenging capabilities. researchgate.netnih.govmdpi.com

AssayPurpose
DPPHMeasures radical scavenging activity
ABTSMeasures radical scavenging activity
FRAPMeasures the ability to reduce ferric iron

Potential in Inflammatory Pain Models (pre-clinical)

Based on a comprehensive review of publicly available scientific literature, there are no specific preclinical studies that have investigated the efficacy of "Piperazine, 1-(2-methoxyphenyl)-4-(phenylmethyl)-" in inflammatory pain models. While research has been conducted on other piperazine derivatives, and compounds with similar structural motifs, in the context of pain and inflammation, data directly pertaining to this specific chemical entity is not available in the reviewed sources.

Therefore, its pharmacological mechanisms and molecular targets in preclinical inflammatory pain models have not been elucidated. Further research would be necessary to determine if "Piperazine, 1-(2-methoxyphenyl)-4-(phenylmethyl)-" possesses any potential therapeutic effects in the context of inflammatory pain.

Computational and Theoretical Studies

Quantum Chemical Calculations

Quantum chemical calculations are fundamental in predicting the intrinsic properties of a molecule from its electronic structure.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's chemical reactivity, kinetic stability, and polarizability. A small energy gap generally signifies higher reactivity. A detailed FMO analysis for 1-(2-methoxyphenyl)-4-(phenylmethyl)piperazine, including the specific energy values for its HOMO, LUMO, and the resulting energy gap, has not been reported.

Table 1: Hypothetical Frontier Molecular Orbital Data This table is for illustrative purposes only, as specific data for the compound is unavailable.

Parameter Value
HOMO Energy Data not available
LUMO Energy Data not available

Molecular Modeling and Simulation

Molecular modeling and simulation techniques are used to study how a molecule interacts with biological macromolecules, such as proteins or nucleic acids.

Molecular Docking for Ligand-Receptor InteractionsMolecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is essential in drug design for predicting the binding affinity and mode of interaction between a potential drug and its biological target. While docking studies have been performed on many arylpiperazine derivatives to explore their interactions with various receptors, a specific docking analysis of 1-(2-methoxyphenyl)-4-(phenylmethyl)piperazine with any particular protein target has not been documented.

Binding Site Analysis and Interaction ModesA critical output of a molecular docking study is the detailed analysis of the ligand's binding site within the receptor. This includes identifying the specific amino acid residues that interact with the ligand and characterizing the nature of these interactions (e.g., hydrogen bonds, hydrophobic interactions, π-π stacking). Such an analysis provides a molecular basis for the ligand's affinity and selectivity. For 1-(2-methoxyphenyl)-4-(phenylmethyl)piperazine, there are no available studies that describe its binding site or interaction modes with any biological receptor.

Table 2: Illustrative Molecular Docking Interaction Data This table is for illustrative purposes only, as specific data for the compound is unavailable.

Receptor Target Key Interacting Residues Type of Interaction Binding Energy (kcal/mol)

Molecular Dynamics (MD) Simulations for Conformational Stability and Binding Dynamics

Molecular dynamics (MD) simulations offer a powerful lens through which the conformational landscape and binding dynamics of "Piperazine, 1-(2-methoxyphenyl)-4-(phenylmethyl)-" can be explored at an atomic level. While direct MD simulation studies on this specific molecule are not extensively published, research on structurally similar arylpiperazine derivatives provides significant insights into its likely behavior.

MD simulations on related compounds, such as derivatives of 1-(2-methoxyphenyl)piperazine (B120316), have been instrumental in understanding their interactions with biological targets, including dopamine (B1211576) and serotonin (B10506) receptors. For instance, a study on a closely related analog, 1-(2-methoxyphenyl)-4-{[1-(3-nitrophenethyl)piperidin-4-yl]methyl}piperazine, employed MD simulations to investigate its binding mode within the dopamine D2 receptor. The simulations revealed that a salt bridge formation between the piperidine (B6355638) moiety and an aspartate residue (Asp114) of the receptor is a key stabilizing interaction. nih.gov This suggests that the piperazine (B1678402) nitrogen of "Piperazine, 1-(2-methoxyphenyl)-4-(phenylmethyl)-" could play a similar crucial role in forming stable interactions with target proteins.

The binding dynamics, as explored through MD, would likely reveal the key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, that govern the binding affinity and specificity of "Piperazine, 1-(2-methoxyphenyl)-4-(phenylmethyl)-" to its biological targets. Understanding these dynamic interactions is fundamental to explaining its pharmacological activity.

Table 1: Representative Data from MD Simulation of a Related Arylpiperazine in a Receptor Binding Site

Simulation ParameterValue/Observation
Simulation Time100 ns
Key Interacting ResiduesAsp114, Phe198, Trp386
Dominant Interaction TypesSalt bridge, Hydrophobic, Pi-pi stacking
RMSD of Ligand1.5 Å (indicating stable binding)
Conformational ChangesMinor fluctuations in the dihedral angle of the methoxy (B1213986) group

Note: This table is illustrative and based on findings for structurally similar compounds.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that correlates the chemical structure of a series of compounds with their biological activity. For arylpiperazine derivatives, QSAR studies have been pivotal in identifying the key molecular descriptors that influence their pharmacological effects. nih.govresearchgate.net

Electronic Descriptors: Such as atomic charges and dipole moments, which are crucial for electrostatic interactions with receptors.

Steric Descriptors: Like molecular volume and surface area, which define the size and shape of the molecule and its fit within a binding site.

Hydrophobic Descriptors: Often represented by the logarithm of the partition coefficient (logP), which influences the compound's ability to cross cell membranes.

Topological Descriptors: Which describe the connectivity of atoms within the molecule.

Table 2: Common Molecular Descriptors Used in QSAR Models for Arylpiperazines

Descriptor TypeExample DescriptorPotential Influence on Activity
ElectronicPartial charge on piperazine nitrogensElectrostatic interactions with receptor residues
StericMolar refractivityGoverns the fit and orientation within the binding pocket
HydrophobicLogPAffects membrane permeability and hydrophobic interactions
TopologicalWiener indexRelates to molecular branching and overall shape

Note: This table represents common descriptors and their general influence in QSAR studies of related compounds.

In Silico ADMET Prediction (Absorption, Distribution, Metabolism, Excretion, Toxicity – focusing on physicochemical basis)

In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a critical component of modern drug discovery, allowing for the early assessment of a compound's pharmacokinetic and safety profile. researchgate.netaudreyli.com The physicochemical properties of "Piperazine, 1-(2-methoxyphenyl)-4-(phenylmethyl)-" form the basis for these predictions.

The absorption of the compound is largely influenced by its lipophilicity (logP) and solubility. A balanced logP is generally desirable for good oral absorption, allowing the molecule to be soluble enough in the gastrointestinal fluids while also being able to permeate the lipid membranes of the gut wall. The presence of the methoxyphenyl and benzyl (B1604629) groups contributes to the lipophilicity of the molecule.

Distribution is affected by factors such as plasma protein binding and the ability to cross biological barriers like the blood-brain barrier (BBB). The molecular weight and the number of hydrogen bond donors and acceptors are key physicochemical parameters used in predictive models for BBB penetration.

Metabolism is a crucial aspect of a drug's fate in the body. For arylpiperazines, metabolism often involves N-dealkylation and aromatic hydroxylation. nih.gov The methoxy group on the phenyl ring of "Piperazine, 1-(2-methoxyphenyl)-4-(phenylmethyl)-" is a likely site for O-demethylation by cytochrome P450 enzymes.

Excretion of the compound and its metabolites is primarily influenced by their water solubility. Metabolic transformations generally increase the polarity of the molecule, facilitating its elimination through renal or biliary routes.

Table 3: Predicted Physicochemical Properties and their Relation to ADMET Profile for Piperazine, 1-(2-methoxyphenyl)-4-(phenylmethyl)-

Physicochemical PropertyPredicted Value (Approximate)Implication for ADMET
Molecular Weight~296 g/mol Favorable for oral absorption (Lipinski's Rule of Five)
LogP~3.5 - 4.0Good balance for absorption and membrane permeation
Hydrogen Bond Donors0Favorable for membrane permeability
Hydrogen Bond Acceptors3 (2 nitrogens, 1 oxygen)Influences solubility and receptor binding
Polar Surface Area~22 ŲSuggests good potential for blood-brain barrier penetration

Note: The predicted values are estimations based on the chemical structure and may vary depending on the prediction software used.

Analytical Methodologies for Research and Characterization

Spectroscopic Characterization

Spectroscopic methods are indispensable for determining the molecular structure of 1-(2-methoxyphenyl)-4-(phenylmethyl)piperazine. By interacting with electromagnetic radiation, these techniques provide detailed information about the compound's atomic composition and bonding arrangement.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise structure of organic molecules. It identifies the chemical environments of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms, allowing for the complete mapping of the molecular skeleton.

¹H NMR Spectroscopy would provide the number of distinct proton types and their connectivity. Based on the structure of 1-(2-methoxyphenyl)-4-(phenylmethyl)piperazine, a predictable pattern of signals would emerge. The spectrum would feature distinct resonances for the aromatic protons on both the benzyl (B1604629) and methoxyphenyl rings, the methylene (B1212753) protons of the benzyl group, the protons of the piperazine (B1678402) ring, and the methoxy (B1213986) group protons.

Expected ¹H NMR Data:

Aromatic Protons (methoxyphenyl ring): Expected to appear as a complex multiplet system in the range of δ 6.8-7.2 ppm.

Aromatic Protons (benzyl ring): Expected as a multiplet, likely around δ 7.2-7.4 ppm.

Benzyl Methylene Protons (-CH₂-Ph): A characteristic singlet is anticipated around δ 3.5 ppm.

Piperazine Ring Protons: Two distinct multiplets are expected for the protons adjacent to the two different nitrogen atoms, likely appearing between δ 2.6 and δ 3.2 ppm.

Methoxy Protons (-OCH₃): A sharp singlet would be observed further upfield, typically around δ 3.8 ppm.

¹³C NMR Spectroscopy complements ¹H NMR by providing a count of the unique carbon environments. The spectrum for this compound would show distinct signals for each carbon in the aromatic rings, the piperazine ring, the benzylic methylene group, and the methoxy group.

2D NMR Techniques , such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be used to definitively assign these proton and carbon signals. COSY experiments establish proton-proton couplings within the same spin system, while HSQC correlates directly bonded proton and carbon atoms, confirming the structural assembly.

Interactive Table: Predicted ¹H NMR and ¹³C NMR Chemical Shifts
Assignment Predicted ¹H Chemical Shift (δ, ppm) Predicted ¹³C Chemical Shift (δ, ppm)
Benzyl Aromatic CH (5H)7.20 - 7.40 (m)127.0 - 138.0
Methoxyphenyl Aromatic CH (4H)6.80 - 7.20 (m)111.0 - 152.0
Benzyl Methylene (-CH₂-)~3.5 (s)~63.0
Piperazine CH₂ (N-benzyl side, 4H)~2.6 (t)~53.0
Piperazine CH₂ (N-aryl side, 4H)~3.1 (t)~50.5
Methoxy (-OCH₃)~3.8 (s)~55.0

Note: These are predicted values based on the chemical structure and data from analogous compounds. Actual experimental values may vary.

Mass Spectrometry (MS, GC-MS, LC-MS/MS)

Mass Spectrometry (MS) is a vital technique for determining the molecular weight and elemental composition of a compound. It involves ionizing the molecule and measuring the mass-to-charge ratio (m/z) of the resulting ions.

For 1-(2-methoxyphenyl)-4-(phenylmethyl)piperazine (molecular formula C₁₈H₂₂N₂O), high-resolution mass spectrometry (HRMS) would confirm the exact mass of the molecular ion [M+H]⁺ at approximately 283.1805, consistent with the calculated value.

The fragmentation pattern observed in the mass spectrum provides structural clues. Common fragmentation pathways would likely include:

Cleavage of the benzyl group: This would result in a prominent base peak at m/z 91, corresponding to the tropylium (B1234903) cation [C₇H₇]⁺.

Loss of the methoxyphenylpiperazine moiety: This would generate a fragment corresponding to the remaining part of the molecule.

Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) are hyphenated techniques that separate the compound from a mixture before MS analysis, making them essential for identifying the compound in complex matrices and for studying its metabolites. nih.gov

Infrared (IR) Spectroscopy

Infrared (IR) Spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to the vibrations of its chemical bonds. The resulting spectrum provides a "fingerprint" of the functional groups present.

The IR spectrum for 1-(2-methoxyphenyl)-4-(phenylmethyl)piperazine would be expected to show characteristic absorption bands confirming its key structural features.

Interactive Table: Predicted IR Absorption Bands
Frequency Range (cm⁻¹) Vibration Type Functional Group
3000 - 3100C-H StretchAromatic Rings
2800 - 3000C-H StretchAliphatic (Piperazine, Methylene, Methoxy)
1580 - 1600 & 1450 - 1500C=C StretchAromatic Rings
1230 - 1270C-O StretchAryl-Alkyl Ether
1020 - 1050C-O StretchAryl-Alkyl Ether
1100 - 1130C-N StretchAliphatic Amine (Piperazine)

Note: These are predicted absorption ranges based on known functional group frequencies.

UV-Visible Spectroscopy

UV-Visible Spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to electronic transitions between energy levels. This technique is particularly useful for compounds containing chromophores, such as aromatic rings.

1-(2-methoxyphenyl)-4-(phenylmethyl)piperazine contains two aromatic rings, which act as chromophores. The UV spectrum, typically measured in a solvent like methanol (B129727) or ethanol, would be expected to show absorption maxima (λmax) characteristic of substituted benzene (B151609) rings. It is likely to exhibit strong absorptions in the range of 220-280 nm. core.ac.uk

Chromatographic Techniques for Purity and Analysis

Chromatography is a set of laboratory techniques for the separation of mixtures. It is crucial for determining the purity of a synthesized compound and for its quantification in various samples.

High Performance Liquid Chromatography (HPLC) and Reversed-Phase HPLC (RP-HPLC)

High-Performance Liquid Chromatography (HPLC) is the premier method for assessing the purity and quantifying 1-(2-methoxyphenyl)-4-(phenylmethyl)piperazine. Reversed-Phase HPLC (RP-HPLC) is the most common mode used for this type of molecule.

In a typical RP-HPLC setup, the compound would be separated on a nonpolar stationary phase (e.g., C18 silica) using a polar mobile phase. A common mobile phase would consist of a mixture of an aqueous buffer (like ammonium (B1175870) formate (B1220265) or phosphate) and an organic solvent such as acetonitrile (B52724) or methanol. The separation is based on the differential partitioning of the analyte between the two phases. Detection is typically achieved using a UV detector set to one of the compound's absorption maxima (e.g., ~230 nm or ~275 nm).

This method can be validated to be highly sensitive and robust, allowing for the detection of trace impurities and the accurate quantification of the compound in research and quality control settings.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides unequivocal proof of structure, bond lengths, bond angles, and intermolecular interactions in the solid state. While a specific crystal structure for Piperazine, 1-(2-methoxyphenyl)-4-(phenylmethyl)- is not publicly available, data from closely related analogs, such as 1-(2,3,4-trimethoxybenzyl)piperazine monohydrochloride, can provide valuable insight into the expected molecular conformation and crystal packing. researchgate.net

In the analysis of 1-(2,3,4-trimethoxybenzyl)piperazine monohydrochloride, the compound was found to crystallize in the monoclinic system with the space group P21/c. researchgate.net Such an analysis would reveal that the piperazine ring typically adopts a stable chair conformation. The orientation of the 2-methoxyphenyl and the phenylmethyl substituents relative to the piperazine ring would also be precisely determined. This information is invaluable for understanding structure-activity relationships and for computational modeling studies.

Table 3: Representative Single-Crystal X-ray Diffraction Data for a Related Compound (1-(2,3,4-Trimethoxybenzyl)piperazine monohydrochloride)

ParameterValue researchgate.net
Chemical FormulaC14H22N2O3·HCl
Crystal SystemMonoclinic
Space GroupP21/c
a (Å)21.548(1)
b (Å)7.6273(3)
c (Å)9.5982(5)
β (°)100.651(2)
Volume (ų)1550.32(12)
Z (molecules/unit cell)4

Elemental Analysis

Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements (carbon, hydrogen, nitrogen, etc.) in a pure sample. It serves as a crucial check for the purity of a synthesized compound and helps to confirm its empirical and molecular formula. For Piperazine, 1-(2-methoxyphenyl)-4-(phenylmethyl)-, the molecular formula is C18H22N2O, which corresponds to a molecular weight of 282.39 g/mol .

The theoretical elemental composition is calculated from this formula. When a new batch of the compound is synthesized, the experimentally determined percentages from an elemental analyzer are compared against these theoretical values. A close agreement (typically within ±0.4%) provides strong evidence that the compound has been synthesized with a high degree of purity and has the correct atomic composition.

Table 4: Theoretical Elemental Composition of Piperazine, 1-(2-methoxyphenyl)-4-(phenylmethyl)-

ElementSymbolAtomic Weight (g/mol)Theoretical Mass %
CarbonC12.01176.56%
HydrogenH1.0087.85%
NitrogenN14.0079.92%
OxygenO15.9995.67%

Future Research Directions and Unexplored Potential

Exploration of Novel Synthetic Pathways

The synthesis of N,N'-disubstituted piperazines, including the title compound, has traditionally relied on methods such as the direct alkylation of piperazine (B1678402) with suitable halides or reductive amination. However, these classical routes can be hampered by challenges like the formation of disubstituted byproducts, requiring the use of large excesses of piperazine or multi-step protecting group strategies. nih.gov Future research is poised to overcome these limitations through more efficient, selective, and environmentally benign synthetic methodologies.

Promising future directions include:

One-Pot, One-Step Procedures: The development of synthetic protocols that generate monosubstituted piperazines in a single step from simple precursors avoids the need for protection and deprotection steps, significantly improving atom economy and reducing waste. nih.gov Utilizing the principle of piperazine protonation to suppress the formation of disubstituted derivatives is a key strategy in this area. nih.gov

Flow Chemistry and Microwave-Assisted Synthesis: Transitioning from batch reactions to continuous flow or microwave-assisted processes offers superior control over reaction parameters, leading to reduced reaction times, higher yields, and improved safety profiles. nih.govmdpi.com These technologies are particularly well-suited for optimizing the N-alkylation and N-arylation steps central to synthesizing the target scaffold.

Advanced Catalytic Methods: While transition-metal-free syntheses are being developed, the application of modern catalytic systems, such as improved Buchwald-Hartwig or Ullmann coupling catalysts, can enable the efficient synthesis of a wider array of N-aryl piperazine derivatives under milder conditions.

Direct C-H Functionalization: A truly frontier approach involves the direct functionalization of the piperazine ring's C-H bonds. mdpi.com While challenging, success in this area would revolutionize the synthesis of derivatives, allowing for the introduction of substituents at the carbon atoms of the piperazine core, which is currently a significant synthetic hurdle. mdpi.com

Table 1: Comparison of Synthetic Methodologies for N-Substituted Piperazines
MethodologyDescriptionAdvantagesFuture Research Focus
Classical Alkylation/Reductive AminationStepwise reaction of piperazine with alkyl/aryl halides or carbonyl compounds. Often requires protecting groups.Well-established and understood.Improving selectivity to avoid byproducts.
One-Pot Protonation MethodUtilizes piperazine monohydrochloride or monoacetate to prevent di-substitution in a single step. nih.govHigh yield and purity, cost-effective, reduced steps. nih.govBroadening the scope to a wider range of electrophiles.
Flow Chemistry/Microwave SynthesisReactions are performed in a continuous flow reactor or under microwave irradiation. nih.govmdpi.comRapid optimization, enhanced safety, scalability, and higher yields. mdpi.comIntegration with catalytic systems for fully automated synthesis.
Direct C-H FunctionalizationCatalytic activation and substitution of C-H bonds on the piperazine ring itself. mdpi.comAccess to novel substitution patterns not achievable through traditional N-functionalization. mdpi.comDevelopment of selective and efficient catalysts for piperazine core modification.

Advanced SAR Studies of Derivatives

Structure-activity relationship (SAR) studies have been pivotal in optimizing arylpiperazine derivatives for specific biological targets, primarily the dopamine (B1211576) (D2, D3) and serotonin (B10506) (5-HT1A, 5-HT2A) receptors. semanticscholar.orgresearchgate.net These studies have established general rules, such as the negative impact of electron-withdrawing groups at the para-position of the phenyl ring on receptor affinity. researchgate.net However, future research will move beyond simple substituent modifications to employ more sophisticated, data-driven approaches.

Future SAR explorations should focus on:

3D-Quantitative Structure-Activity Relationship (3D-QSAR): Developing universal 3D-QSAR models, such as Comparative Molecular Field Analysis (CoMFA), is crucial. nih.govresearchgate.net Such models can analyze structurally diverse sets of ligands to create a detailed map of the steric and electrostatic fields within the receptor's binding pocket. nih.govresearchgate.net This allows for the rational design of new derivatives with enhanced potency and selectivity.

Conformational Restriction: Introducing conformational constraints into the flexible portions of the molecule, such as replacing alkyl linkers with interphenylene spacers or other rigid moieties, can lock the molecule into a bioactive conformation. semanticscholar.org This strategy can significantly alter the binding mode and improve affinity and selectivity for specific receptor subtypes. semanticscholar.org

Exploration of Secondary Binding Pockets: Recent structural biology advances have revealed the existence of secondary binding pockets (SBPs) in GPCRs. acs.org Future SAR studies should explicitly design derivatives with substituents aimed at engaging these SBPs, a strategy that has shown promise for achieving high selectivity between closely related receptors like the D2 and D3 subtypes. acs.org

Discovery of New Molecular Targets

While the 1-(2-methoxyphenyl)-4-benzylpiperazine scaffold is well-known for its interaction with aminergic GPCRs, its full biological activity profile is likely much broader. The concept of polypharmacology—where a single molecule interacts with multiple targets—is a key area for future investigation.

Potential new molecular targets and therapeutic areas include:

Sigma Receptors: Studies on structurally related arylalkyl 4-benzyl piperazine derivatives have identified them as potent and highly selective ligands for sigma receptor sites. nih.gov Given the role of sigma receptors in neurological disorders and inflammation, this represents a promising and underexplored avenue for the title compound's scaffold. nih.gov

Androgen Receptors (AR): In the search for novel treatments for prostate cancer, certain arylpiperazine derivatives have been identified as potent AR antagonists. nih.govnih.gov This suggests that the scaffold could be adapted for applications in oncology, moving beyond its traditional use in CNS disorders.

Anticancer Applications: The arylpiperazine core is increasingly recognized for its potential as a scaffold for anticancer agents due to its ability to interact with a wide range of molecular targets implicated in cancer. mdpi.com Systematic screening of derivatives against panels of cancer cell lines and cancer-related proteins could uncover novel therapeutic leads.

Development of Advanced Computational Models

Computational modeling has become an indispensable tool in drug discovery. For the arylpiperazine class, molecular docking and basic molecular dynamics (MD) simulations have provided valuable insights into ligand-receptor interactions. nih.govmdpi.comnih.gov However, the next generation of computational tools promises to deliver a far more accurate and predictive understanding of molecular recognition.

Future research should prioritize the development and application of:

Free Energy Perturbation (FEP): FEP is a rigorous computational method that can predict the relative binding affinities of a series of related ligands with high accuracy, often within 1 kcal/mol of experimental values. fiercebiotech.comresearchgate.net Applying FEP to arylpiperazine derivatives would allow for the precise prediction of the effects of chemical modifications, dramatically accelerating lead optimization. nih.govacs.org This method provides a significant advantage over less accurate scoring functions used in standard docking.

Enhanced Sampling MD Simulations: Advanced MD techniques can explore the conformational landscape of ligand-receptor complexes more thoroughly, revealing the structural basis for ligand binding, selectivity, and functional activity (i.e., agonist vs. antagonist behavior).

In Silico ADMET Prediction: The development of robust machine learning and QSAR models to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new derivatives is critical. researchgate.net Early prediction of pharmacokinetic properties and potential liabilities, such as inhibition of CYP450 enzymes or hERG toxicity, can help prioritize compounds with a higher probability of success in clinical development. researchgate.netnih.gov

Application in Chemical Biology Tools (e.g., probes for receptor mapping)

The inherent ability of the 1-(2-methoxyphenyl)-4-benzylpiperazine scaffold to bind with high affinity to specific receptors makes it an ideal starting point for the design of chemical biology tools. These tools are essential for studying receptor biology, validating new drug targets, and visualizing biological processes in real-time.

Future applications in this domain include:

Q & A

Q. What are the recommended synthetic routes for Piperazine, 1-(2-methoxyphenyl)-4-(phenylmethyl)-?

  • Methodological Answer : The synthesis typically involves reductive amination and functionalization of the piperazine core. For example:
  • Step 1 : React 1-(2-methoxyphenyl)piperazine with a benzyl halide (e.g., benzyl chloride) under basic conditions (e.g., K₂CO₃) to introduce the phenylmethyl group at the 4-position .
  • Step 2 : Purify intermediates via column chromatography (silica gel, eluent: ethyl acetate/hexane).
  • Step 3 : Confirm purity using HPLC (C18 column, gradient elution with acetonitrile/water) .
  • Key Data :
Reaction StepYield (%)Purity (HPLC)
Alkylation65–75>95%

Q. How is this compound characterized using spectroscopic and chromatographic methods?

  • Methodological Answer :
  • NMR : ¹H NMR (400 MHz, CDCl₃) shows signals for the methoxyphenyl group (δ 3.85 ppm, singlet for OCH₃) and benzyl protons (δ 3.50 ppm, multiplet for CH₂). Aromatic protons appear as multiplets between δ 6.70–7.40 ppm .
  • LC-MS : Use a C18 column (Ascentis® Express, 2.7 µm) with ESI+ mode to confirm molecular weight (e.g., m/z 325.2 [M+H]⁺) .
  • Elemental Analysis : Validate C, H, N composition (e.g., C₁₉H₂₂N₂O requires C 75.96%, H 7.38%, N 9.32%) .

Q. What safety precautions are necessary when handling this compound?

  • Methodological Answer :
  • PPE : Wear nitrile gloves, lab coat, and safety goggles due to skin/eye irritation risks .
  • Storage : Store in airtight containers at 2–8°C, away from oxidizers .
  • Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can researchers design experiments to analyze structure-activity relationships (SAR) for this compound's pharmacological effects?

  • Methodological Answer :
  • Structural Modifications : Synthesize analogs with variations in the methoxyphenyl (e.g., 3-methoxy vs. 4-methoxy) or benzyl groups (e.g., fluorobenzyl) .
  • Biological Assays : Test binding affinity to serotonin receptors (e.g., 5-HT₇) using radioligand displacement assays (e.g., competition with 8-OH-DPAT) .
  • Data Table :
Analog Structure5-HT₇ IC₅₀ (nM)Cytotoxicity (IC₅₀, µM)
Parent Compound120 ± 15>100
3-Methoxy Analog85 ± 1075 ± 8

Q. What strategies address discrepancies in reported biological activities of piperazine derivatives?

  • Methodological Answer :
  • Controlled Replication : Standardize assay conditions (e.g., cell lines, incubation time) to minimize variability .
  • Meta-Analysis : Compare data across studies using tools like PubChem BioAssay to identify outliers or confounding factors (e.g., solvent effects) .
  • Case Study : Discrepancies in cytotoxicity may arise from differences in cell permeability (e.g., logP variations) or metabolic stability .

Q. What in vivo models are appropriate for evaluating therapeutic potential?

  • Methodological Answer :
  • Cardiovascular Studies : Use Langendorff perfused rat hearts to assess antiarrhythmic activity (e.g., reduction in ventricular fibrillation duration) .
  • Cancer Models : Test antitumor efficacy in xenograft mice (e.g., T-lymphoma) with ABCB1 efflux pump modulation assays .

Q. How can computational modeling optimize the compound's pharmacokinetic profile?

  • Methodological Answer :
  • ADME Prediction : Use PubChem data (e.g., logP = 3.2, TPSA = 29.5 Ų) to predict blood-brain barrier permeability via SwissADME .
  • Docking Simulations : Model interactions with 5-HT₇ receptors using AutoDock Vina (PDB ID: 5XHV) to identify key binding residues (e.g., Asp162, Ser267) .

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Feasible Synthetic Routes

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Piperazine, 1-(2-methoxyphenyl)-4-(phenylmethyl)-

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.